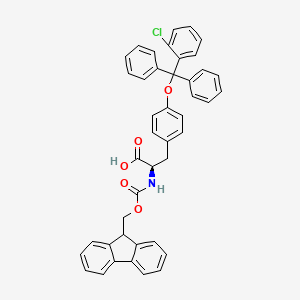
Fmoc-D-Tyr(Clt)-OH
Overview
Description
“Fmoc-D-Tyr(Clt)-OH” is a chemical compound with the molecular formula C43H34ClNO5 and a molecular weight of 680.19 . It is used in scientific research, particularly in the field of peptide synthesis.
Synthesis Analysis
The synthesis of “Fmoc-D-Tyr(Clt)-OH” involves the use of the Clt (2-chlorotrityl) protecting group . This group can be selectively removed by treatment with 1% TFA in dichloromethane and silane scavenger . The partially deprotected amino acid can then be used for further derivatization .Physical And Chemical Properties Analysis
“Fmoc-D-Tyr(Clt)-OH” has a molecular weight of 680.19 and a molecular formula of C43H34ClNO5 . It should be stored at -20°C for stability . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Peptide Synthesis
“Fmoc-D-Tyr(Clt)-OH” is primarily used in the synthesis of peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides . This method is widely used in both research and industrial settings due to its efficiency and the high yields it can achieve.
Mechanism of Action
Target of Action
Fmoc-D-Tyr(Clt)-OH is primarily used in the field of peptide synthesis . It is a key intermediate in the Fmoc/tBu solid-phase peptide synthesis , a widely used method for peptide synthesis in both research and industrial settings . The primary targets of Fmoc-D-Tyr(Clt)-OH are the amino acids that are being linked together to form peptides .
Mode of Action
Fmoc-D-Tyr(Clt)-OH interacts with its targets (amino acids) through a process known as coupling . This involves the formation of peptide bonds between the amino acids, which is facilitated by coupling reagents . The Fmoc group serves as a temporary protecting group that prevents unwanted reactions during the synthesis process . It is removed through a deprotection step, allowing the next amino acid to be added .
Biochemical Pathways
The use of Fmoc-D-Tyr(Clt)-OH in peptide synthesis affects the biochemical pathway of protein synthesis . By manually linking amino acids together in a specific order, it allows for the creation of peptides with a defined sequence . These synthetic peptides can then interact with various biological systems, influencing a variety of biochemical pathways depending on their sequence .
Pharmacokinetics
The pharmacokinetics of Fmoc-D-Tyr(Clt)-OH are largely dependent on the final peptide that is synthesized . Once the peptide is released from the resin support and the side-chain protecting groups are removed, it can be absorbed and distributed throughout the body . The rate of absorption, distribution, metabolism, and excretion (ADME) will depend on the properties of the specific peptide .
Result of Action
The molecular and cellular effects of Fmoc-D-Tyr(Clt)-OH’s action are seen in the peptides that are synthesized . These peptides can have a wide range of effects, from acting as signaling molecules to serving as therapeutic agents . The specific effects will depend on the sequence of the peptide and its interactions with other molecules in the body .
Action Environment
The action, efficacy, and stability of Fmoc-D-Tyr(Clt)-OH can be influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as the temperature, pH, and the presence of other chemicals . For example, the Fmoc group is typically removed under basic conditions . Additionally, the stability of the compound can be affected by storage conditions .
properties
IUPAC Name |
(2R)-3-[4-[(2-chlorophenyl)-diphenylmethoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H34ClNO5/c44-39-22-12-11-21-38(39)43(30-13-3-1-4-14-30,31-15-5-2-6-16-31)50-32-25-23-29(24-26-32)27-40(41(46)47)45-42(48)49-28-37-35-19-9-7-17-33(35)34-18-8-10-20-36(34)37/h1-26,37,40H,27-28H2,(H,45,48)(H,46,47)/t40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAWVRLFZHVTNW-RRHRGVEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H34ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401128542 | |
| Record name | D-Tyrosine, O-[(2-chlorophenyl)diphenylmethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401128542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1272755-49-3 | |
| Record name | D-Tyrosine, O-[(2-chlorophenyl)diphenylmethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Tyrosine, O-[(2-chlorophenyl)diphenylmethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401128542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





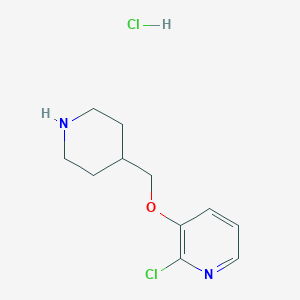
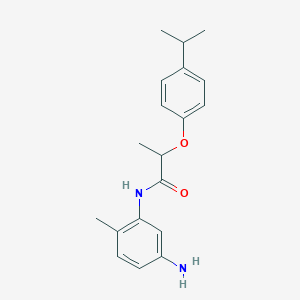
![[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride](/img/structure/B1439706.png)

![N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine](/img/structure/B1439710.png)
![N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide](/img/structure/B1439711.png)
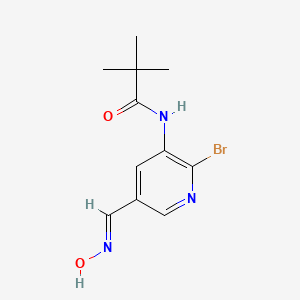
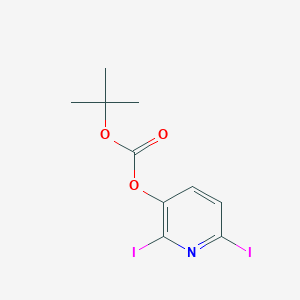
![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)

![Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride](/img/structure/B1439719.png)
